molecular formula C10H15NO B3243546 (R)-2-Benzyl-3-amino-1-propanol CAS No. 158045-02-4

(R)-2-Benzyl-3-amino-1-propanol

Cat. No. B3243546
CAS RN: 158045-02-4
M. Wt: 165.23 g/mol
InChI Key: UZMQSDJABBJHCS-SNVBAGLBSA-N
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Description

(R)-2-Benzyl-3-amino-1-propanol is a chiral compound that has been extensively studied in the field of organic chemistry due to its potential applications in the synthesis of various drugs and natural products. This compound is a versatile intermediate that can be used in the preparation of a wide range of biologically active molecules. In

Mechanism of Action

The mechanism of action of (R)-2-Benzyl-3-amino-1-propanol is not well understood. However, it is believed that it acts as a chiral auxiliary in various chemical reactions, allowing for the synthesis of chiral molecules with high enantioselectivity. It may also act as a chiral ligand in asymmetric catalysis, facilitating the formation of chiral products.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is a synthetic compound that is used primarily in chemical synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (R)-2-Benzyl-3-amino-1-propanol in lab experiments is its ability to facilitate the synthesis of chiral molecules with high enantioselectivity. It is also a versatile intermediate that can be used in the preparation of a wide range of biologically active molecules. However, one limitation of using this compound is its high cost, which may limit its use in large-scale synthesis.

Future Directions

There are several future directions for the study of (R)-2-Benzyl-3-amino-1-propanol. One direction is to explore new methods for the synthesis of this compound, with a focus on improving yields and enantioselectivities. Another direction is to investigate the use of this compound in the synthesis of new drugs and natural products with potential therapeutic applications. Finally, there is a need to investigate the mechanism of action of this compound in more detail, in order to better understand its role as a chiral auxiliary and ligand.

Scientific Research Applications

(R)-2-Benzyl-3-amino-1-propanol has been used in a wide range of scientific research applications. It has been used as an intermediate in the synthesis of various natural products and drugs, including anti-cancer agents, anti-viral agents, and anti-inflammatory agents. It has also been used in the synthesis of chiral ligands for asymmetric catalysis. In addition, this compound has been used in the preparation of chiral materials for use in enantioselective separations.

properties

IUPAC Name

(2R)-2-(aminomethyl)-3-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMQSDJABBJHCS-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293665
Record name (βR)-β-(Aminomethyl)benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158045-02-4
Record name (βR)-β-(Aminomethyl)benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158045-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-(Aminomethyl)benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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